(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid is a synthetic organic compound that belongs to the class of amides It features a fluorophenoxy group, an acetamido group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step may involve the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Amidation Reaction: The fluorophenoxy intermediate is then reacted with an acetamido precursor under suitable conditions to form the acetamido derivative.
Introduction of the Methylbutanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The pathways involved in its mechanism of action could include metabolic pathways, signal transduction pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2-(4-chlorophenoxy)acetamido]-3-methylbutanoic acid: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-[2-(4-bromophenoxy)acetamido]-3-methylbutanoic acid: Similar structure with a bromine atom instead of fluorine.
(2S)-2-[2-(4-methylphenoxy)acetamido]-3-methylbutanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2S)-2-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLZSPFPHWAJIU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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